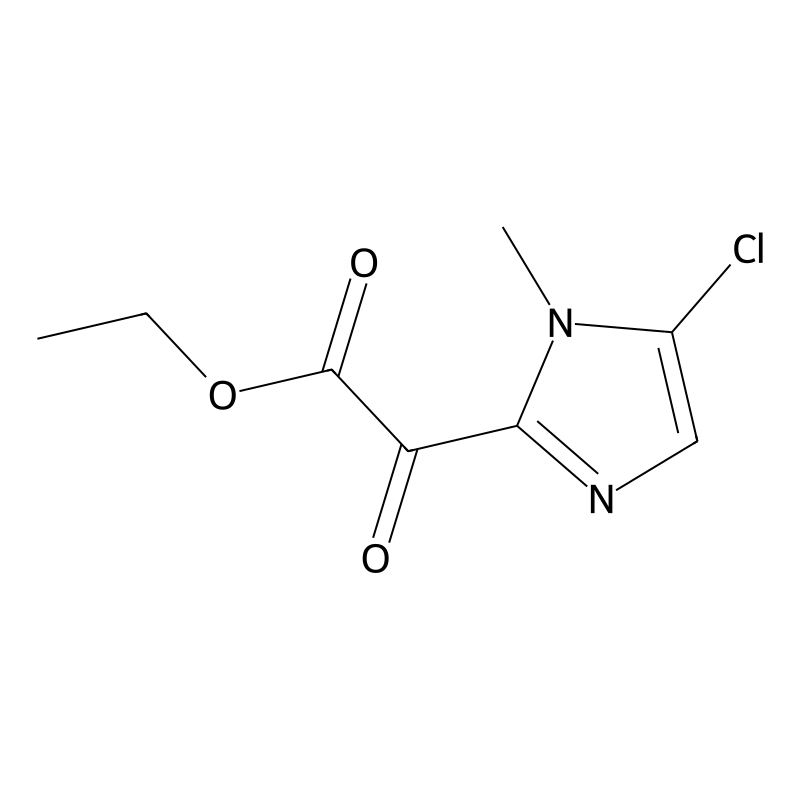

ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)-2-oxoacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)-2-oxoacetate is a chemical compound characterized by a five-membered imidazole ring substituted with a chlorine atom and a methyl group. Its molecular formula is and it has a molecular weight of approximately 232.64 g/mol. The structure features an ethyl ester group attached to the carbonyl of the oxoacetate moiety, contributing to its reactivity and potential biological activity .

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, facilitating the synthesis of more complex molecules.

- Ester Hydrolysis: Under acidic or basic conditions, the ester bond can hydrolyze, yielding the corresponding acid and alcohol.

- Condensation Reactions: It can react with amines or other nucleophiles to form new compounds, expanding its utility in synthetic chemistry .

Ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)-2-oxoacetate exhibits notable biological activities. Research indicates that imidazole derivatives can possess antimicrobial, antifungal, and anti-inflammatory properties. The presence of the chlorine substituent may enhance these activities by influencing the compound's interaction with biological targets .

The synthesis of ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)-2-oxoacetate typically involves:

- Formation of Imidazole Ring: Starting from appropriate precursors such as amino acids or aldehydes, the imidazole ring can be synthesized through cyclization reactions.

- Chlorination: The introduction of the chlorine atom can be achieved through electrophilic aromatic substitution or direct chlorination methods.

- Esterification: The final step involves reacting the imidazole derivative with ethyl acetate in the presence of an acid catalyst to form the desired ester .

Ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)-2-oxoacetate finds applications in various fields:

- Pharmaceuticals: It serves as a building block for synthesizing drugs due to its biological activity.

- Agricultural Chemicals: Potential use in developing agrochemicals that target specific pests or diseases.

- Research: Utilized in biochemical studies to explore enzyme interactions or as a probe in cellular assays .

Studies investigating the interactions of ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)-2-oxoacetate with biological macromolecules have shown promising results. It may interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions, which are critical for its biological activity. Further research is needed to elucidate specific pathways and mechanisms of action .

Several compounds share structural similarities with ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)-2-oxoacetate. Here are a few notable examples:

Ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)-2-oxoacetate stands out due to its specific chlorine substitution and unique combination of functional groups, which may enhance its reactivity and biological efficacy compared to similar compounds.